Structural Uniqueness of the o-Tolyloxy Side Chain vs. Published 4-Cyclobutyl-1,4-diazepane H₃R Antagonists
CAS 2320222-50-0 is the only 4-cyclobutyl-1,4-diazepane derivative reported with an o-tolyloxy (2-methylphenoxy) substituent attached via an ethanone linker. All published H₃R antagonists in this chemotype bear different aryloxy groups: JNJ-39220675 carries a 6-(4-fluorophenoxy)pyridin-3-yl methanone [1]; the clinical candidate (2S,4R)-1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone carries a 3-fluoro-phenoxy-pyrrolidine [2]; CHEMBL1098883, (4-cyclobutyl-1,4-diazepan-1-yl)((2R,4S)-4-(o-tolyloxy)pyrrolidin-2-yl)methanone, shares the o-tolyloxy group but differs in the central scaffold (pyrrolidine-methanone vs. ethanone linker) [3]. No quantitative H₃R binding or functional data have been reported for any compound bearing this specific ethanone-o-tolyloxy architecture.
| Evidence Dimension | Aryloxy side chain identity |
|---|---|
| Target Compound Data | o-Tolyloxy (2-methylphenoxy) attached via ethanone linker |
| Comparator Or Baseline | JNJ-39220675: 6-(4-fluorophenoxy)pyridin-3-yl methanone; Clinical candidate 1: 3-fluoro-phenoxy-pyrrolidine; CHEMBL1098883: o-tolyloxy-pyrrolidine-methanone |
| Quantified Difference | Qualitative structural difference; no quantitative activity comparison possible in absence of target compound data |
| Conditions | Structural comparison based on SMILES and published chemical structures |
Why This Matters
The ortho-methyl substituent on the phenoxy ring alters both steric bulk and electron density relative to unsubstituted or para-substituted phenoxy analogs, which may translate into differential H₃R binding kinetics, subtype selectivity, or off-target profiles that cannot be predicted from existing SAR.
- [1] Galici R, et al. Psychopharmacology (Berl). 2012;223(4):447-455. JNJ-39220675 structure: (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone. View Source
- [2] Letavic MA, et al. Bioorg Med Chem Lett. 2010;20(8):2755-2759. Clinical candidate: (2S,4R)-1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone. View Source
- [3] PubChem CID 46887923. CHEMBL1098883: (4-cyclobutyl-1,4-diazepan-1-yl)((2R,4S)-4-(o-tolyloxy)pyrrolidin-2-yl)methanone. MW 357.5 g/mol. View Source
